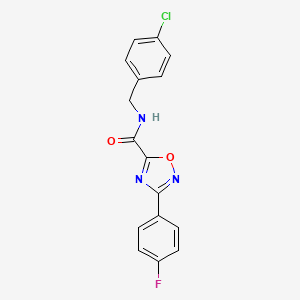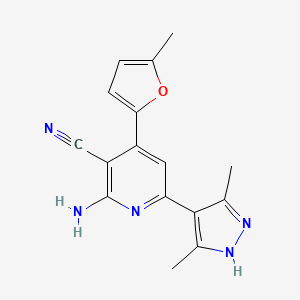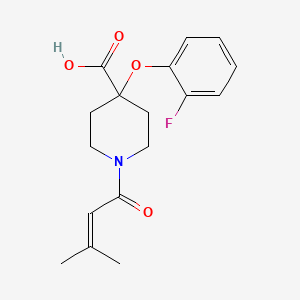
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CBFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CBFO is a member of the oxadiazole family, which is a class of organic compounds that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that mediate inflammation and pain. This compound has also been found to inhibit the activity of LOX, which is an enzyme involved in the production of leukotrienes that contribute to inflammation and asthma. Furthermore, this compound has been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory process. This compound has also been found to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity for various enzymes and signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective candidate for drug development. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosing of this compound for clinical use.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is to investigate the therapeutic potential of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective effects, which make it a promising candidate for the development of neuroprotective drugs. Another potential direction is to explore the use of this compound as a chemopreventive agent for the prevention of cancer. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, which make it a promising candidate for the development of anticancer drugs. Additionally, further studies are needed to optimize the formulation and dosing of this compound for clinical use, and to investigate its potential side effects and toxicity.
Métodos De Síntesis
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized by a multistep reaction involving the condensation of 4-chlorobenzylamine and 4-fluorobenzoyl chloride, followed by cyclization with triethylamine and phosphoryl chloride. The resulting intermediate product is then treated with sodium hydroxide to obtain the final product, this compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, such as COX-2, LOX, and MMPs, which are involved in the inflammatory process and cancer progression. Additionally, this compound has been found to possess antioxidant and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-5-1-10(2-6-12)9-19-15(22)16-20-14(21-23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZRVGDBCXDUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)

amine hydrochloride](/img/structure/B5294379.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)
![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)
![N-(2-methoxyethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294454.png)
![ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)